1-(3,4-dichlorobenzyl)-5-({4-[2-(trifluoromethyl)phenethyl]piperazino}carbonyl)-2(1H)-pyridinone
Description
This compound features a pyridinone core substituted at position 1 with a 3,4-dichlorobenzyl group and at position 5 with a piperazino-carbonyl moiety bearing a 2-(trifluoromethyl)phenethyl side chain.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-5-[4-[2-[2-(trifluoromethyl)phenyl]ethyl]piperazine-1-carbonyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Cl2F3N3O2/c27-22-7-5-18(15-23(22)28)16-34-17-20(6-8-24(34)35)25(36)33-13-11-32(12-14-33)10-9-19-3-1-2-4-21(19)26(29,30)31/h1-8,15,17H,9-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORGSAZQHVGIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2C(F)(F)F)C(=O)C3=CN(C(=O)C=C3)CC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dichlorobenzyl)-5-({4-[2-(trifluoromethyl)phenethyl]piperazino}carbonyl)-2(1H)-pyridinone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H19Cl2F3N3O
- Molecular Weight : 439.29 g/mol
- IUPAC Name : this compound
The compound's mechanism of action is hypothesized to involve multiple pathways, including:
- Inhibition of Bacterial Growth : Similar compounds have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, suggesting that this compound may also exhibit antibacterial properties through disruption of bacterial cell function and inhibition of macromolecular synthesis .
- Anticancer Activity : Some derivatives in this class have demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies show low MIC values for related compounds against S. aureus, indicating strong bactericidal effects. The presence of halogen substituents like trifluoromethyl has been linked to enhanced antibacterial activity .
| Compound | MIC (μg/ml) | Target Bacteria |
|---|---|---|
| Compound A | 0.78 | S. aureus |
| Compound B | 3.12 | E. faecalis |
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties:
- Cell Line Studies : Similar compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that a series of trifluoromethyl-substituted phenyl derivatives exhibited potent antimicrobial activity with low toxicity to human cells. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains .
- Cytotoxicity Assessment : Research evaluating the cytotoxic effects on human cancer cell lines found that certain derivatives caused significant cell death at concentrations that were not toxic to normal cells, indicating a potential therapeutic window for further development .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues and Substitution Patterns
*Estimated based on analogous structures; exact data unavailable in provided evidence.
Physicochemical Properties
- Solubility: Piperazino groups generally improve aqueous solubility, but the hydrophobic trifluoromethylphenethyl moiety may reduce it compared to morpholine or pyridinyl variants .
- Melting Points: Morpholine derivative (CAS 338781-26-3) has a predicted density of 1.43 g/cm³, while pyridinone analogues with halogenated benzyl groups (e.g., CAS 339009-21-1) exhibit higher melting points due to rigid aromatic stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
